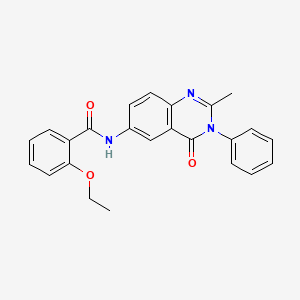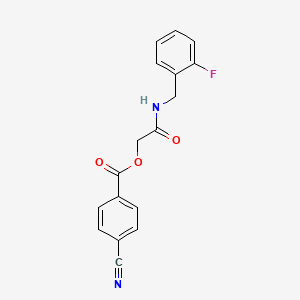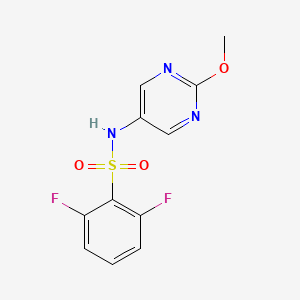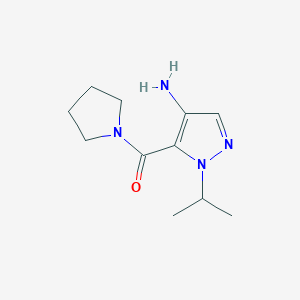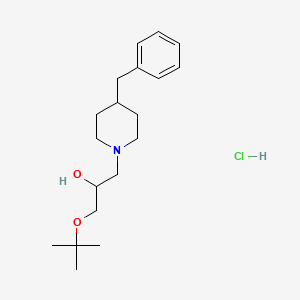
1-(4-Benzylpiperidin-1-yl)-3-(tert-butoxy)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Benzylpiperidin-1-yl)-3-(tert-butoxy)propan-2-ol hydrochloride is a chemical compound used in scientific research for its potential therapeutic applications. It is a selective dopamine D3 receptor antagonist and has been studied for its potential use in the treatment of addiction, schizophrenia, and other mental health disorders.
Scientific Research Applications
1. Radical Intermediates in Thermolysis
- Research shows the role of similar compounds in the formation of radical intermediates during thermolysis processes. For example, Dolenc and Plesničar (1997) investigated the thermolysis of tert-butylperoxy)iodanes, which parallels the chemical structure of the compound , highlighting the formation of radical intermediates (Dolenc & Plesničar, 1997).
2. Structural Studies in Organic Chemistry
- Anderson et al. (1984) studied the crystal structures of fungicidal azolylmethanes, including compounds with benzyl and tert-butyl groups. This research is relevant as it involves structural analysis of organic compounds that are structurally related to 1-(4-Benzylpiperidin-1-yl)-3-(tert-butoxy)propan-2-ol hydrochloride (Anderson et al., 1984).
3. Generation of Carbon-Centered Radicals
- Ochiai et al. (1996) discussed the generation of iodine-centered radicals at room temperature, which is closely related to the chemical reactions and properties of 1-(4-Benzylpiperidin-1-yl)-3-(tert-butoxy)propan-2-ol hydrochloride (Ochiai et al., 1996).
4. Antimicrobial Agent Synthesis
- Doraswamy and Ramana (2013) focused on the synthesis of substituted phenyl azetidines as potential antimicrobial agents, which highlights the potential application of similar compounds in pharmaceutical research (Doraswamy & Ramana, 2013).
5. Protective Group Synthesis in Organic Chemistry
- The research by Ochiai and Sueda (2004) on the tetrahydrofuranylation of alcohols is relevant as it demonstrates the application of similar compounds in the synthesis of protective groups in organic chemistry (Ochiai & Sueda, 2004).
6. Studies on Semiquinone Radicals
- Valgimigli et al. (2008) investigated the unusual reactions of semiquinone radicals with molecular oxygen, which is relevant to understanding the reactive nature of similar compounds (Valgimigli et al., 2008).
7. TEMPO-Catalyzed Oxidation Systems
- The work by Xiao‐Qiang Li and Chi Zhang (2009) on TEMPO-catalyzed alcohol oxidation systems using recyclable hypervalent iodine reagents is pertinent, as it shows applications in environmentally friendly oxidation reactions (Li & Zhang, 2009).
properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-3-[(2-methylpropan-2-yl)oxy]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO2.ClH/c1-19(2,3)22-15-18(21)14-20-11-9-17(10-12-20)13-16-7-5-4-6-8-16;/h4-8,17-18,21H,9-15H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDASOFROXGJQBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CN1CCC(CC1)CC2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzylpiperidin-1-yl)-3-(tert-butoxy)propan-2-ol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[7-(2,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine](/img/structure/B2479511.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2479513.png)
![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2479514.png)
![(5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride](/img/structure/B2479517.png)
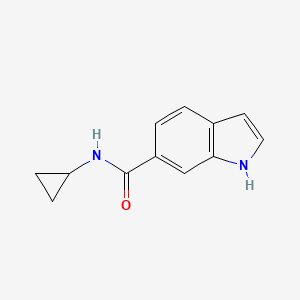
![Ethyl 5-[(3,4-difluorobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2479520.png)
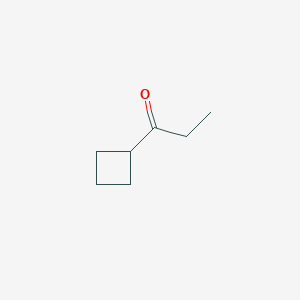
![methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiophene-3-carboxylate](/img/structure/B2479524.png)
